molecular formula C7H12O4S2 B14060589 3-((3-Methoxy-3-oxopropyl)disulfanyl)propanoic acid

3-((3-Methoxy-3-oxopropyl)disulfanyl)propanoic acid

Cat. No.: B14060589
M. Wt: 224.3 g/mol
InChI Key: GMJOKXSUZJDFOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Methoxy-3-oxopropyl)disulfanyl)propanoic acid typically involves the reaction of 3-methoxy-3-oxopropanoic acid with a disulfide compound under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to achieve high purity levels required for research applications .

Chemical Reactions Analysis

Types of Reactions

3-((3-Methoxy-3-oxopropyl)disulfanyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((3-Methoxy-3-oxopropyl)disulfanyl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((3-Methoxy-3-oxopropyl)disulfanyl)propanoic acid involves its ability to interact with biological molecules through its disulfide bond. This interaction can modulate the activity of enzymes and proteins by forming or breaking disulfide bonds, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-3-oxopropanoic acid: Shares the methoxy and oxo functional groups but lacks the disulfide bond.

    3-(3-Methoxyphenyl)propanoic acid: Contains a methoxyphenyl group instead of the disulfanyl group.

    3-Methoxy-2-nitrobenzoic acid: Contains a nitro group and a benzoic acid structure .

Uniqueness

3-((3-Methoxy-3-oxopropyl)disulfanyl)propanoic acid is unique due to its disulfide bond, which imparts distinct reactivity and stability. This makes it particularly valuable for applications requiring redox-active compounds and for studying disulfide-related biochemical processes .

Properties

Molecular Formula

C7H12O4S2

Molecular Weight

224.3 g/mol

IUPAC Name

3-[(3-methoxy-3-oxopropyl)disulfanyl]propanoic acid

InChI

InChI=1S/C7H12O4S2/c1-11-7(10)3-5-13-12-4-2-6(8)9/h2-5H2,1H3,(H,8,9)

InChI Key

GMJOKXSUZJDFOA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCSSCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.